2,4,5-Trifluorobenzohydrazide

Description

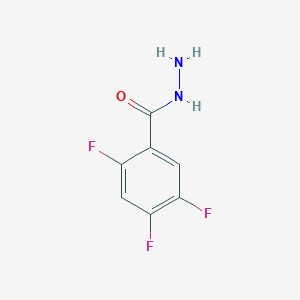

Structure

3D Structure

Properties

IUPAC Name |

2,4,5-trifluorobenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2O/c8-4-2-6(10)5(9)1-3(4)7(13)12-11/h1-2H,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWMBWCNRWYYLGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)F)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 2,4,5-Trifluorobenzohydrazide

Technical Guide:

Executive Summary

2,4,5-Trifluorobenzohydrazide (CAS: N/A for specific commercial bulk; derivative of CAS 446-17-3) is a critical fluorinated building block used in the synthesis of bioactive heterocycles, particularly 1,2,4-triazoles and 1,3,4-oxadiazoles found in antimicrobial and antidiabetic pharmacophores (e.g., Sitagliptin analogs, fluoroquinolone intermediates).

This guide details the synthesis of this compound from 2,4,5-trifluorobenzoic acid . The presence of three fluorine atoms—specifically the highly activated fluorine at the para position (C4)—presents a unique chemoselectivity challenge. Standard hydrazinolysis conditions must be modified to prevent nucleophilic aromatic substitution (

Core Recommendation: The Acid Chloride Route (Route A) is preferred for laboratory and pilot-scale synthesis due to faster kinetics at low temperatures, which minimizes defluorination side reactions compared to the thermal stress required for ester hydrazinolysis.

Strategic Retrosynthesis & Reaction Pathway

The synthesis is a two-step sequence. The carboxylic acid is first activated to the acid chloride, followed by nucleophilic acyl substitution with hydrazine.

Critical Process Parameter (CPP): The electron-withdrawing nature of the three fluorine atoms makes the carbonyl carbon highly electrophilic. However, it also activates the C4-fluorine toward

Figure 1: Reaction pathway highlighting the critical divergence between the target product and the defluorinated impurity.

Route A: The Acid Chloride Protocol (Recommended)

This route offers the highest purity profile by allowing the reaction to proceed at sub-ambient temperatures, suppressing the

Materials & Reagents

| Reagent | Equiv. | Role | Hazard Note |

| 2,4,5-Trifluorobenzoic Acid | 1.0 | Substrate | Irritant |

| Thionyl Chloride ( | 3.0 | Chlorinating Agent | Corrosive, releases HCl/SO2 |

| DMF (Dimethylformamide) | Cat. (3-5 drops) | Catalyst | Reprotoxin |

| Hydrazine Hydrate (80%) | 3.0 - 4.0 | Nucleophile | Carcinogen, Toxic, Unstable |

| THF (Tetrahydrofuran) | Solvent | Medium | Flammable, Peroxide former |

| Dichloromethane (DCM) | Solvent | Workup | Carcinogen suspect |

Step-by-Step Methodology

Step 1: Activation (Acid Chloride Formation)

-

Setup: Equip a dry 250 mL Round Bottom Flask (RBF) with a magnetic stir bar, reflux condenser, and a

drying tube (or -

Charging: Charge 2,4,5-trifluorobenzoic acid (10.0 g, 56.8 mmol) and anhydrous DCM (50 mL).

-

Addition: Add Thionyl Chloride (12.4 mL, 170 mmol) slowly. Add 3 drops of DMF.

-

Observation: Gas evolution (

,

-

-

Reaction: Heat to gentle reflux (approx. 45°C) for 3–4 hours.

-

Endpoint: Solution becomes clear; TLC shows consumption of acid.

-

-

Isolation: Concentrate the mixture under reduced pressure (Rotavap) to remove excess

and DCM.-

Chase: Add 20 mL dry toluene and evaporate again to remove trace thionyl chloride.

-

Result: Yellowish oil or low-melting solid (Acid Chloride). Do not store; use immediately.

-

Step 2: Hydrazinolysis (Critical Step)

-

Preparation: In a separate 500 mL flask, prepare a solution of Hydrazine Hydrate (11.0 mL, ~227 mmol, 4.0 equiv) in THF (60 mL).

-

Cooling: Cool the hydrazine solution to -10°C using an ice/salt bath.

-

Addition: Dissolve the crude acid chloride (from Step 1) in THF (30 mL). Add this solution dropwise to the hydrazine solution over 45–60 minutes.

-

Why? "Inverse addition" (Electrophile to Nucleophile) ensures hydrazine is always in excess, preventing the formation of the dimer impurity (

-bis(2,4,5-trifluorobenzoyl)hydrazine). -

Temp Control: Internal temperature must not exceed 0°C.

-

-

Completion: Stir at 0°C for 1 hour, then allow to warm to room temperature (20°C) for 1 hour.

-

Workup:

-

Remove THF under reduced pressure.

-

Add ice-cold water (100 mL) to the residue. The product usually precipitates as a white solid.

-

Filter the solid.[1] Wash with cold water (2 x 20 mL) and cold ethanol (1 x 10 mL).

-

-

Purification: Recrystallize from Ethanol/Water (approx. 8:2 ratio) if necessary.

Route B: The Ester Hydrazinolysis (Alternative)

Use this route only if handling thionyl chloride is prohibited by facility constraints. It carries a higher risk of fluorine displacement due to the reflux temperatures required.

Protocol Summary

-

Esterification: Reflux 2,4,5-trifluorobenzoic acid in Methanol with catalytic

for 12 hours. Isolate the methyl ester. -

Hydrazinolysis: Dissolve the methyl ester in Ethanol. Add 5.0 equivalents of Hydrazine Hydrate.

-

Reaction: Heat to 50°C (Do not hard reflux). Monitor by HPLC/TLC closely.

-

Risk: If the reaction is too slow and heat is increased to 80°C, the C4-Fluorine will be displaced by hydrazine, yielding the hydrazino-analog.

-

-

Isolation: Cool to 0°C. Filter the precipitated crystals.

Comparative Data & Specifications

| Parameter | Route A (Acid Chloride) | Route B (Ester) |

| Yield | 85 - 92% | 65 - 75% |

| Purity (HPLC) | >98% | >95% (potential |

| Reaction Time | 5 hours (Total) | 12 - 24 hours |

| Temp Profile | -10°C to 20°C | 50°C to 65°C |

| Safety Hazard | Prolonged Hydrazine heating |

Analytical Characterization

To validate the synthesis, the following spectral features must be confirmed.

-

Appearance: White to off-white crystalline solid.

-

Melting Point: Expected range 158–162°C (decomposition).

-

IR (

):-

3300–3200 (Doublet,

stretch). -

1650–1640 (Strong

Amide I). -

1250–1150 (

stretch).

-

-

NMR (

-

9.80 (s, 1H,

-

7.60–7.80 (m, 2H, Aromatic

-

4.50 (s, 2H,

-

9.80 (s, 1H,

-

NMR:

-

Must show three distinct signals. If

occurred at C4, one signal will disappear or shift significantly, and the integration pattern will change.

-

Safety & Handling (Hydrazine)

Hydrazine hydrate is a potent reducing agent, carcinogen, and skin sensitizer.

-

Engineering Controls: All operations must occur in a functioning fume hood.

-

PPE: Butyl rubber gloves (Nitrile is permeable to hydrazine), face shield, and Tyvek suit.

-

Waste Disposal: Quench excess hydrazine waste with dilute hypochlorite (bleach) solution slowly in an ice bath before disposal. Warning: This reaction is exothermic and releases nitrogen gas.

References

-

Acid Chloride Activation

-

Source: CN103553900B.[2] "Synthesis method of 2,4,5-trifluorophenylacetic acid." (Describes activation of 2,4,5-trifluoro-substrates via acid chloride).

-

URL:

-

-

Hydrazine Reactivity &

Risks:- Source: Master Organic Chemistry. "Nucleophilic Aromatic Substitution (SNAr): Introduction and Mechanism." (Mechanistic grounding for the C4-fluorine displacement risk).

-

URL:

-

General Hydrazide Synthesis Protocol

-

Source: Organic Syntheses, Coll.[1] Vol. 3, p. 356 (1955). (Standard protocols for benzoyl hydrazines).

-

URL:

-

-

Sitafloxacin Chemistry (Contextual)

-

Source: CN105566287A.[2] "Sitafloxacin compound." (Context for the utility of 2,4,5-trifluoro intermediates).

-

URL:

-

Sources

2,4,5-Trifluorobenzohydrazide: A Technical Monograph on Synthesis, Reactivity, and Medicinal Applications

Topic: 2,4,5-Trifluorobenzohydrazide Chemical Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (CAS 1824155-80-7) is a specialized organofluorine intermediate critical to modern medicinal chemistry.[1] Distinguished by its specific fluorine substitution pattern, this compound serves as a high-value scaffold for synthesizing biologically active heterocycles, particularly 1,3,4-oxadiazoles and 1,2,4-triazoles. The strategic placement of fluorine atoms at the 2, 4, and 5 positions modulates metabolic stability by blocking common cytochrome P450 oxidation sites while enhancing lipophilicity—a key factor in optimizing blood-brain barrier (BBB) permeability and cellular uptake in drug discovery campaigns.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The physicochemical profile of this compound is defined by the electron-withdrawing nature of the three fluorine atoms, which significantly reduces the basicity of the hydrazide nitrogen compared to non-fluorinated analogs.

Table 1: Technical Specifications

| Property | Data |

| CAS Number | 1824155-80-7 |

| IUPAC Name | This compound |

| Synonyms | 2,4,5-Trifluorobenzoic acid hydrazide; 2,4,5-Trifluorobenzoyl hydrazine |

| Molecular Formula | C₇H₅F₃N₂O |

| Molecular Weight | 190.13 g/mol |

| Physical State | Solid (Crystalline powder) |

| Color | White to off-white |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water |

| Melting Point | Predicted range:[1][2][3][4][5][6] 158–164 °C (Based on structural analogs) |

| SMILES | C1(=C(C=C(C(=C1)F)F)F)C(=O)NN |

| InChI Key | MFCD22413548 (MDL Number) |

Synthetic Routes & Production

The synthesis of this compound must be approached with precision to prevent defluorination or nucleophilic aromatic substitution (

Primary Synthetic Pathway

The most robust industrial route proceeds via the esterification of 2,4,5-trifluorobenzoic acid followed by hydrazinolysis. Direct reaction of the acid chloride with hydrazine is faster but carries a higher risk of forming diacylhydrazines (dimers).

Protocol 1: Ester-Mediated Hydrazinolysis

-

Esterification: Reflux 2,4,5-trifluorobenzoic acid in absolute methanol with catalytic sulfuric acid (

) for 4–6 hours. Evaporate solvent to yield methyl 2,4,5-trifluorobenzoate. -

Hydrazinolysis: Dissolve the ester in ethanol. Add Hydrazine Hydrate (80% or 99%, 2.5 equivalents) dropwise at 0°C to control exotherm.

-

Reflux: Heat to reflux for 3–5 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1).

-

Workup: Cool to room temperature. The product typically precipitates. Filter, wash with cold ethanol, and recrystallize from ethanol/water.

Critical Control Point: Excess hydrazine is required to prevent the formation of the symmetrical species N,N'-bis(2,4,5-trifluorobenzoyl)hydrazine.

Figure 1: Step-wise synthesis workflow prioritizing the ester intermediate to minimize dimer formation.

Reactivity Profile & Functionalization

The hydrazide group (-CONHNH₂) is a versatile "chemical handle." In the context of the 2,4,5-trifluoro ring, the carbonyl carbon is activated, making cyclodehydration reactions highly efficient.

A. Schiff Base Formation (Hydrazones)

Reaction with aromatic aldehydes yields

-

Conditions: Equimolar aldehyde, Ethanol, catalytic Acetic Acid, Reflux 2h.

-

Significance: The resulting hydrazone linkage (-CONHN=CH-) provides a rigid spacer for pharmacophore alignment.

B. Cyclization to 1,3,4-Oxadiazoles

This is the primary application in drug discovery. The oxadiazole ring acts as a bioisostere for esters and amides, improving metabolic stability.

-

Pathway 1 (Thione): Reaction with

/KOH yields 5-(2,4,5-trifluorophenyl)-1,3,4-oxadiazole-2-thione. -

Pathway 2 (Substituted): Reaction with carboxylic acids in

yields 2,5-disubstituted-1,3,4-oxadiazoles.

C. Cyclization to 1,2,4-Triazoles

Reaction with isothiocyanates (R-NCS) forms a thiosemicarbazide intermediate, which cyclizes under basic conditions (NaOH) to form 1,2,4-triazole-3-thiones.

Figure 2: Divergent synthesis pathways for heterocyclic library generation.

Medicinal Chemistry Applications

The 2,4,5-trifluorophenyl moiety is not merely a structural placeholder; it actively dictates the pharmacokinetics of the final drug molecule.

1. Metabolic Blockade:

The C-H bonds at positions 2, 4, and 5 of the phenyl ring are replaced by C-F bonds. Since the C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond and resistant to oxidative cleavage, this substitution pattern effectively blocks metabolic hydroxylation by Cytochrome P450 enzymes, extending the half-life (

2. Electronic Modulation:

The cumulative inductive effect of three fluorine atoms creates an electron-deficient aromatic ring. This can enhance

3. Target Classes:

-

Antimicrobial Agents: 1,2,4-Triazole derivatives synthesized from this hydrazide have shown efficacy against Gram-positive bacteria by disrupting cell wall synthesis.

-

Kinase Inhibitors: The scaffold is used to develop inhibitors for Src and EGFR kinases, where the fluorinated ring occupies hydrophobic pockets (e.g., the ATP-binding site).

-

TGR5 Agonists: Used in optimizing potency for metabolic disorder treatments (diabetes/obesity).

Handling, Stability & Safety

Safety Classification (GHS):

-

Signal Word: Warning

-

Hazard Statements:

Handling Protocol:

-

PPE: Nitrile gloves, safety goggles, and a lab coat are mandatory.

-

Inhalation: Handle within a fume hood to avoid inhaling dust.

-

Storage: Store in a cool, dry place (2–8°C recommended) under an inert atmosphere (Argon/Nitrogen). Hydrazides can oxidize slowly upon prolonged exposure to air.

-

Incompatibility: Avoid contact with strong oxidizing agents (e.g., permanganates) and strong acids.

References

-

Synthesis of Fluorinated Benzonitriles: Ossila. 2,4,5-Trifluorobenzonitrile Product Information and Applications.Link

-

Medicinal Chemistry of Triazoles: National Institutes of Health (PMC). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs.Link

-

Fluorine in Drug Design: PubMed. FDA-Approved Fluorine-Containing Molecules in 2024: Significance, Synthesis, and Therapeutic Applications.Link

-

Benzohydrazide Synthesis Methods: ResearchGate. Synthesis of N′-benzylidene-2-(2,4,5-trifluorophenyl)acetohydrazides.Link

-

Chemical Identity & CAS: BLD Pharm. This compound Product Datasheet.Link

Sources

- 1. N/A,4-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 1824155-80-7|this compound|BLD Pharm [bldpharm.com]

- 3. 2,4,5-Trifluorobenzaldehyde (CAS 165047-24-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. 2,4,5-Trifluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 5. CN1328238C - Preparation of 2,4,5-trifluo-benzoic acid - Google Patents [patents.google.com]

- 6. CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]

- 7. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Physical Properties of 2,4,5-Trifluorobenzohydrazide

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the synthesis and physical characterization of 2,4,5-Trifluorobenzohydrazide, a compound of interest in medicinal chemistry and materials science. Recognizing the current absence of published experimental data for this specific molecule, this document serves as a foundational resource. It outlines a robust, field-proven synthetic protocol and details the necessary experimental procedures to determine its core physical properties. By synthesizing established methodologies with an understanding of structure-property relationships influenced by fluorination, this guide empowers researchers to generate reliable data and unlock the potential of this novel compound.

Introduction: The Significance of Fluorinated Benzohydrazides

The benzohydrazide scaffold is a privileged structure in medicinal chemistry, known to be a precursor for a wide array of heterocyclic compounds with diverse biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anti-tubercular properties.[1][2][3] The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug design, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles.[4][5][6][7] The trifluorophenyl motif, in particular, can significantly modulate a molecule's lipophilicity and electronic character, making this compound a compound of considerable interest for drug discovery and development programs.

This guide provides the necessary theoretical and practical foundation for its synthesis and the systematic determination of its physical properties.

Presumed Synthesis of this compound

The most direct and widely adopted method for synthesizing benzohydrazides is the hydrazinolysis of a corresponding ester. This involves the reaction of a methyl or ethyl benzoate derivative with hydrazine hydrate.[8][9][10] The following two-step protocol is proposed for the synthesis of this compound, starting from the commercially available 2,4,5-Trifluorobenzoic acid.

Step 1: Esterification of 2,4,5-Trifluorobenzoic Acid

The initial step involves a standard Fischer esterification to produce Methyl 2,4,5-trifluorobenzoate. The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by methanol.

Caption: Workflow for the esterification of the starting material.

Step 2: Hydrazinolysis of Methyl 2,4,5-Trifluorobenzoate

The purified ester is then reacted with hydrazine hydrate. The lone pair of electrons on the terminal nitrogen of hydrazine acts as a potent nucleophile, attacking the ester's carbonyl carbon and ultimately displacing the methoxy group to form the stable hydrazide.

Caption: Workflow for the hydrazinolysis to yield the final product.

Safety Directive: Hydrazine hydrate is a hazardous substance that is toxic, corrosive, and a suspected carcinogen.[11][12] All operations involving hydrazine hydrate must be conducted in a certified chemical fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves and splash goggles, must be worn.[12][13]

Experimental Protocols for Physical Property Determination

The following protocols are standard, validated methods for characterizing a novel solid organic compound.

Melting Point Determination

The melting point provides a crucial indication of purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline compound, whereas impurities lead to a depressed and broader melting range.[14]

Methodology:

-

Sample Preparation: Ensure the synthesized this compound is completely dry and finely powdered.

-

Capillary Loading: Load a small amount (2-3 mm height) of the powdered sample into a sealed-end capillary tube by tapping the open end into the powder and then dropping the tube through a long glass tube to pack the sample tightly at the bottom.[15]

-

Measurement: Place the capillary tube into a calibrated melting point apparatus.

-

Heating: Heat rapidly to about 20°C below the expected melting point, then reduce the heating rate to approximately 1-2°C per minute to ensure thermal equilibrium.[15]

-

Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.[16]

Caption: Standard workflow for melting point determination.

Solubility Assessment

Determining the solubility profile is essential for selecting appropriate solvents for reactions, purification, and biological assays.

Methodology:

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, methanol, ethyl acetate, dichloromethane, acetone, DMSO, DMF).

-

Sample Preparation: Add a pre-weighed amount of this compound (e.g., 10 mg) to a standard volume of solvent (e.g., 1 mL) in a vial at room temperature.

-

Dissolution: Agitate the mixture vigorously (e.g., vortex for 1-2 minutes).[17] If the solid does not dissolve, sonication for up to 5 minutes may be employed, followed by gentle warming (e.g., to 37°C) if necessary.[17]

-

Observation: Visually inspect for the presence of undissolved solid.

-

Classification: Classify the solubility qualitatively (e.g., soluble, sparingly soluble, insoluble) and, if required, proceed to quantitative determination by analyzing the concentration of the saturated solution.

Spectroscopic and Spectrometric Characterization

NMR is the most powerful tool for elucidating the precise molecular structure. ¹H, ¹³C, and ¹⁹F NMR spectra should be acquired.

Methodology:

-

Sample Preparation: Dissolve an appropriate amount of the sample (5-25 mg for ¹H, 50-100 mg for ¹³C) in ~0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.[18] Ensure the sample is fully dissolved.

-

Spectrometer Setup: Insert the sample into the spectrometer. The instrument should be locked onto the deuterium signal of the solvent and shimmed to optimize magnetic field homogeneity.[18]

-

Acquisition:

-

¹H NMR: Acquire a standard proton spectrum. Integration of the signals will provide the relative number of protons.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum to determine the number of unique carbon environments.

-

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum to observe the fluorine environments.

-

2D NMR (Optional but Recommended): Experiments like HSQC can be used to correlate directly bonded protons and carbons, aiding in definitive signal assignment.[19]

-

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Methodology (KBr Pellet Method):

-

Sample Preparation: Grind 0.5-1 mg of the dry sample with approximately 100 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar until a fine, homogenous powder is obtained.[20]

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent or translucent pellet.

-

Analysis: Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Caption: Workflow for FTIR analysis using the KBr pellet method.

HRMS is essential for confirming the elemental composition of the synthesized compound by providing a highly accurate mass-to-charge ratio (m/z).

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Analysis: Infuse the sample solution into the mass spectrometer (e.g., using an ESI or APCI source).

-

Data Acquisition: Acquire the mass spectrum in a high-resolution mode (e.g., using an Orbitrap or TOF analyzer).[21]

-

Data Analysis: Compare the experimentally determined monoisotopic mass with the theoretically calculated mass for the molecular formula C₇H₅F₃N₂O. The difference should be within a narrow tolerance (typically <5 ppm).[22]

Predicted Physical Properties and Interpretive Discussion

| Property | Predicted Value / Observation | Rationale |

| Molecular Formula | C₇H₅F₃N₂O | - |

| Molecular Weight | 194.13 g/mol | - |

| Appearance | White to off-white crystalline solid | Typical for benzohydrazide derivatives. |

| Melting Point | Relatively high | The presence of N-H and C=O groups allows for strong intermolecular hydrogen bonding. The planar, rigid aromatic ring contributes to efficient crystal lattice packing. |

| Solubility | Poorly soluble in water; Soluble in polar organic solvents (DMSO, DMF, Methanol, Ethanol) | The polar hydrazide group imparts some polarity, but the trifluorophenyl ring is hydrophobic. Fluorination generally increases lipophilicity.[4] |

| ¹H NMR | Aromatic protons (2H) showing complex splitting patterns; Broad signals for NH and NH₂ protons (3H). | Splitting of aromatic signals will be complex due to coupling with adjacent protons and fluorine atoms (H-F coupling). Amine and amide protons are exchangeable and often appear as broad singlets. |

| ¹³C NMR | ~7 distinct signals. Carbonyl carbon (~160-170 ppm); Aromatic carbons showing C-F coupling. | The trifluorinated benzene ring will show four signals, all of which will exhibit splitting due to one-bond and multi-bond coupling to fluorine. |

| ¹⁹F NMR | 3 distinct signals for the fluorine atoms at positions 2, 4, and 5. | Each fluorine will have a unique chemical environment and will show coupling to each other and to nearby protons. |

| IR Spectrum (cm⁻¹) | ~3300-3200 (N-H stretching); ~1650 (C=O stretching, Amide I); ~1600 (N-H bending); ~1250-1100 (C-F stretching). | These are characteristic absorption bands for the hydrazide and trifluorophenyl functional groups. |

| HRMS (m/z) | [M+H]⁺ ≈ 195.0430 | Calculated exact mass for [C₇H₆F₃N₂O]⁺. |

References

-

Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives. (n.d.). Arabian Journal of Chemistry. [Link]

-

Synthesis And Characterization Of Hydrazide Based 1,3-Benzoxazole Derivatives As Antitubercular Agents. (n.d.). Journal of Pharmaceutical Negative Results. [Link]

-

Para-Aminobenzohydrazide Derivatives as Fatty Acid Amide Hydrolase Inhibitors: Design, Synthesis and Biological Evaluation. (n.d.). PMC. [Link]

-

Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. (n.d.). Der Pharma Chemica. [Link]

-

2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide. (2019). ResearchGate. [Link]

-

Synthesis of benzohydrazide derivatives. (n.d.). ResearchGate. [Link]

- Method for synthesizing 4-methyl-2-diazanyl benzothiazole. (n.d.).

-

Discovery of New Benzohydrazide Derivatives Containing 4-Aminoquinazoline as Effective Agricultural Fungicides, the Related Mechanistic Study, and Safety Assessment. (2025). PubMed. [Link]

-

Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. (n.d.). PMC. [Link]

-

2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide. (n.d.). MDPI. [Link]

-

Hydrazine, 1,2-dimethyl-, dihydrochloride. (n.d.). Organic Syntheses Procedure. [Link]

- Benzoic acid hydrazide derivatives and compositions. (n.d.).

-

Benzohydrazides: As potential bio-active agents. (2018). The Pharma Innovation Journal. [Link]

-

6.1D: Step-by-Step Procedures for Melting Point Determination. (2022). Chemistry LibreTexts. [Link]

-

13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. (2022). Chemistry LibreTexts. [Link]

-

Standard Operating Procedure for solubility testing. (n.d.). European Union. [Link]

-

High-Resolution Native Mass Spectrometry. (n.d.). PMC. [Link]

-

KBr Pellet Method. (n.d.). Shimadzu. [Link]

-

Fluorine-a small magic bullet atom in the drug development. (2023). PMC. [Link]

-

Safety and Handling of Hydrazine. (n.d.). DTIC. [Link]

-

Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. (n.d.). PMC. [Link]

-

Mass Spectrometry Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

-

ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003). National Institutes of Health. [Link]

-

Chapter 5: Acquiring 1 H and 13 C Spectra. (2018). ACS Publications. [Link]

-

The role of fluorine in medicinal chemistry. (n.d.). Taylor & Francis Online. [Link]

-

Melting point determination. (n.d.). University of Calgary. [Link]

-

Hydrazine - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. [Link]

-

PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. (2021). Research Article. [Link]

-

Fluorine in drug discovery: Role, design and case studies. (n.d.). ScienceDirect. [Link]

-

Spectroscopy 13C NMR and 1H NMR. (2021). Mesbah Energy. [Link]

-

High-Throughput Screening and Confirmation of 420 Hazardous Substances in Feed Based on Liquid Chromatography−High-Resolution Mass Spectrometry. (n.d.). MDPI. [Link]

-

Measuring the Melting Point. (2023). Westlab Canada. [Link]

-

Sample preparation for FT-IR. (n.d.). University of the West Indies. [Link]

-

Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. (2019). ACS Publications. [Link]

-

Step-by-Step Preparation of Proteins for Mass Spectrometric Analysis. (2025). ResearchGate. [Link]

-

How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (2025). ResearchGate. [Link]

-

Experiment-1 Aim - To determine the melting point of given solid substance. (n.d.). Shaalaa. [Link]

-

How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. (2023). YouTube. [Link]

-

Hydrazine Standard Operating Procedure Template. (n.d.). Environmental Health & Safety. [Link]

-

Role of Fluorine in Drug Design and Drug Action. (2025). ResearchGate. [Link]

-

NMR Techniques in Organic Chemistry: a quick guide. (n.d.). University of Cambridge. [Link]

-

Melting point determination. (n.d.). SSERC. [Link]

- Method for determining solubility of a chemical compound. (n.d.).

-

Method of Infrared Spectra Registration of Activated Carbons in Potassium Bromide Pellets. (2026). ResearchGate. [Link]

-

An insight into high-resolution mass-spectrometry data. (n.d.). PMC. [Link]

-

1236 SOLUBILITY MEASUREMENTS. (n.d.). ResearchGate. [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. thepharmajournal.com [thepharmajournal.com]

- 3. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. pharmacyjournal.org [pharmacyjournal.org]

- 7. researchgate.net [researchgate.net]

- 8. Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives: Structural determination, biological and anti-oxidant activity - Arabian Journal of Chemistry [arabjchem.org]

- 9. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. fishersci.com [fishersci.com]

- 12. ehs.unm.edu [ehs.unm.edu]

- 13. nj.gov [nj.gov]

- 14. SSERC | Melting point determination [sserc.org.uk]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. westlab.com [westlab.com]

- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 18. books.rsc.org [books.rsc.org]

- 19. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 20. shimadzu.com [shimadzu.com]

- 21. High-Resolution Native Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

2,4,5-Trifluorobenzohydrazide: A Strategic Fluorinated Scaffold for Triazole Synthesis and Drug Discovery

Topic: 2,4,5-Trifluorobenzohydrazide (CAS 1824155-80-7) Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Development Scientists, and Drug Discovery Researchers.

Executive Summary

This compound (CAS 1824155-80-7) is a specialized fluorinated building block used primarily in the synthesis of heterocyclic pharmacophores, particularly 1,2,4-triazoles and 1,3,4-oxadiazoles.[1][2] As the pharmaceutical industry increasingly prioritizes fluorinated motifs to enhance metabolic stability and membrane permeability, this hydrazide serves as a critical entry point for introducing the metabolically robust 2,4,5-trifluorophenyl moiety into drug candidates.

This guide details the physicochemical properties, validated synthesis protocols, and application workflows for this compound, focusing on its utility in antimicrobial research and kinase inhibitor development.

Chemical Identity & Physicochemical Profile[1][3][4][5][6]

| Parameter | Specification |

| CAS Number | 1824155-80-7 |

| IUPAC Name | This compound |

| Synonyms | 2,4,5-Trifluorobenzoic acid hydrazide; 2,4,5-Trifluorobenzoyl hydrazine |

| Molecular Formula | C |

| Molecular Weight | 190.12 g/mol |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water |

| SMILES | O=C(NN)C1=CC(F)=C(F)C=C1F |

Synthesis & Manufacturing Protocols

The synthesis of this compound is typically achieved via nucleophilic acyl substitution on 2,4,5-trifluorobenzoic acid derivatives. The Acid Chloride Route is preferred for high-throughput laboratory scale due to faster kinetics, while the Ester Route is often favored in process chemistry to avoid corrosive thionyl chloride byproducts.

Method A: The Acid Chloride Route (High Reactivity)

Precursor: 2,4,5-Trifluorobenzoic acid (CAS 446-17-3)

-

Activation: Reflux 2,4,5-trifluorobenzoic acid with excess thionyl chloride (SOCl

) and a catalytic amount of DMF for 2–3 hours. Evaporate excess SOCl -

Hydrazinolysis: Dissolve the acid chloride in anhydrous dichloromethane (DCM).

-

Addition: Add the solution dropwise to a cooled (0°C) mixture of hydrazine hydrate (excess, 2.5 eq) in DCM. Note: Excess hydrazine acts as a scavenger for the HCl generated.

-

Workup: Stir at room temperature for 4 hours. Quench with ice water. Filter the precipitate or extract with ethyl acetate. Recrystallize from ethanol.

Method B: The Methyl Ester Route (Scalable)

Precursor: Methyl 2,4,5-trifluorobenzoate

-

Reflux: Suspend methyl 2,4,5-trifluorobenzoate in ethanol (10 volumes).

-

Reagent Addition: Add hydrazine hydrate (80%, 5.0 eq) slowly.

-

Reaction: Reflux the mixture for 6–12 hours. Monitor consumption of ester by TLC (Hexane:EtOAc 7:3).

-

Isolation: Cool to 0°C. The hydrazide product typically precipitates as white needles. Filter, wash with cold ethanol, and dry under vacuum.

Visualization of Synthetic Pathways

Figure 1: Dual synthetic pathways for generating this compound from the benzoic acid precursor.

Applications in Drug Discovery[7]

The this compound scaffold is a "privileged structure" in medicinal chemistry, primarily utilized to construct nitrogen-rich heterocycles that mimic peptide bonds or inhibit specific enzymes.

Synthesis of 1,2,4-Triazole Antimicrobials

The hydrazide group is the standard precursor for 1,2,4-triazoles, a class of antifungals and antibacterials (e.g., Fluconazole analogs).

-

Mechanism: Reaction with carbon disulfide (CS

) in alkaline ethanolic solution yields the potassium dithiocarbazinate salt, which cyclizes upon heating to form 5-(2,4,5-trifluorophenyl)-1,3,4-oxadiazole-2-thiol or 4-amino-1,2,4-triazole-3-thiol derivatives depending on the reagents used (e.g., hydrazine vs. acidic cyclization). -

Significance: The trifluorophenyl group significantly increases lipophilicity (

) and metabolic resistance against oxidative defluorination compared to mono-fluoro analogs.

Kinase Inhibitor Scaffolds (FGFR)

Recent research highlights the utility of 2,4,5-trisubstituted benzene rings in designing irreversible inhibitors for Fibroblast Growth Factor Receptors (FGFR).

-

Gatekeeper Mutations: The steric bulk and electron-withdrawing nature of the three fluorine atoms allow the core to fit into hydrophobic pockets of mutant kinases (e.g., FGFR1 V561M) where non-fluorinated rings fail.

-

Workflow: The hydrazide is converted to a triazolopyrazine or similar fused heterocyclic core, serving as the "hinge binder" in the kinase active site.

Application Workflow Diagram

Figure 2: Divergent application workflows: Synthesis of antimicrobial triazoles (left) and kinase inhibitor cores (right).

Analytical Characterization

To validate the identity of synthesized this compound, researchers should look for the following spectral signatures:

-

¹H NMR (DMSO-d₆, 400 MHz):

- 9.5–10.0 ppm (s, 1H, -CONH -): Broad singlet, disappears with D₂O exchange.

-

7.5–8.0 ppm (m, 2H, Ar-H ): Multiplets due to H-F coupling (

- 4.5–5.0 ppm (s, 2H, -NH₂ ): Broad singlet.

-

¹⁹F NMR:

-

Three distinct signals expected in the range of -110 to -145 ppm, showing complex coupling patterns (ddd) due to F-F and F-H interactions.

-

-

IR Spectroscopy (ATR):

-

3200–3300 cm⁻¹: N-H stretching (doublet for primary amine).

-

1650–1680 cm⁻¹: C=O stretching (Amide I band).

-

Safety & Handling (MSDS Summary)

Hazard Classification (GHS):

-

Skin Irritation: Category 2 (H315)

-

Eye Irritation: Category 2A (H319)

-

Specific Target Organ Toxicity: Single Exposure, Respiratory Tract (H335)

Handling Protocols:

-

Engineering Controls: Always handle within a chemical fume hood to avoid inhalation of dust.

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) if possible, as hydrazides can oxidize slowly over time.

-

Incompatibility: Avoid contact with strong oxidizing agents and strong acids.

References

-

BLD Pharm. (n.d.). This compound Product Data (CAS 1824155-80-7).[1][2][3][4] Retrieved from

-

ResearchGate. (2025). Synthesis of 2,4,5-trifluorobenzoic acid via sequential Grignard exchange. Retrieved from

-

Frontiers in Chemistry. (2022). Fluorinated triazoles as privileged potential candidates in drug development. Retrieved from

-

National Institutes of Health (NIH). (2025). Discovery of Novel 2,4,5-Trisubstituted Pyrimidine Derivatives as Potent FGFR Inhibitors. Retrieved from

-

GuideChem. (2024). Synthesis methods for 2,4,5-trifluorobenzoic acid derivatives. Retrieved from

Sources

- 1. 1824155-80-7|this compound|BLD Pharm [bldpharm.com]

- 2. 1079843-54-1|2-Fluoro-5-(trifluoromethyl)benzohydrazide|BLD Pharm [bldpharm.com]

- 3. N/A,4-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. Buy Methyl 3-bromo-4-cyano-2-fluorobenzoate (EVT-1703319) | 1805188-05-9 [evitachem.com]

The Structural Elucidation of 2,4,5-Trifluorobenzohydrazide: A Technical Guide for Medicinal Chemists

Abstract

This technical guide provides a comprehensive analysis of the structure, synthesis, and chemical properties of 2,4,5-Trifluorobenzohydrazide, a key fluorinated building block in contemporary drug discovery. The strategic placement of fluorine atoms on the phenyl ring significantly modulates the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable synthon for developing novel therapeutic agents. This document details a robust synthetic protocol, provides an in-depth analysis of its expected spectroscopic signature (¹H, ¹³C, ¹⁹F NMR, IR, MS), and discusses its solid-state conformational properties and reactivity. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique structural features of this compound in their research endeavors.

Introduction: The Strategic Importance of Fluorinated Hydrazides

The incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, often leading to enhanced potency, improved metabolic stability, and favorable pharmacokinetic profiles. This compound emerges as a particularly valuable intermediate, combining the advantageous properties of a polyfluorinated aromatic ring with the versatile reactivity of the benzohydrazide functional group. The hydrazide moiety is a well-established pharmacophore and a crucial linker for the synthesis of a wide array of heterocyclic compounds, including 1,3,4-oxadiazoles and 1,2,4-triazines, which exhibit significant biological activities.[1] Furthermore, the condensation of hydrazides with aldehydes yields hydrazone derivatives, a class of compounds renowned for their broad spectrum of antimicrobial activities.[2][3]

This guide provides an in-depth examination of the core structural characteristics of this compound, offering field-proven insights into its synthesis and characterization to empower its effective application in research and development.

Physicochemical and Spectroscopic Data Summary

A summary of the key physical and chemical properties for this compound is presented below. While a complete, published experimental dataset is not available, the predicted spectroscopic data is based on established principles and analysis of structurally related compounds.

| Property | Value | Source/Rationale |

| Molecular Formula | C₇H₅F₃N₂O | - |

| Molecular Weight | 190.12 g/mol | - |

| CAS Number | 59560-61-3 | Supplier Data |

| Appearance | Expected to be a white to off-white solid | Analogy to other benzohydrazides |

| ¹H NMR (DMSO-d₆) | ~10.0 ppm (s, 1H, -CONH-), ~8.0-7.6 ppm (m, 2H, Ar-H), ~4.5 ppm (s, 2H, -NH₂) | Predicted Chemical Shifts |

| ¹⁹F NMR (DMSO-d₆) | 3 distinct multiplets in the aryl-F region (-110 to -150 ppm) | Predicted Chemical Shifts |

| ¹³C NMR (DMSO-d₆) | ~165 ppm (C=O), 4 C-F carbons (~140-160 ppm, complex d/dd), 1 C-H carbon (~110-125 ppm), 1 quat C (~120-130 ppm) | Predicted Chemical Shifts |

| IR (KBr, cm⁻¹) | ~3300 (N-H str), ~3200 (N-H str), ~1650 (C=O str, Amide I), ~1600 (N-H bend), ~1250 (C-F str) | Characteristic Group Frequencies[4] |

| Mass Spec (EI) | m/z 190 (M⁺), 159 ([M-NHNH₂]⁺), 131 ([M-CONHNH₂]⁺) | Expected Fragmentation Pattern |

Synthesis and Purification

The most direct and reliable synthesis of this compound proceeds via a two-step sequence starting from the commercially available 2,4,5-Trifluorobenzoic acid. This method ensures high purity and is scalable for laboratory needs.

Diagram of Synthetic Workflow

Caption: Workflow for the synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of 2,4,5-Trifluorobenzoyl Chloride [5]

-

Rationale: The conversion of the carboxylic acid to the more reactive acid chloride is a necessary activation step. Oxalyl chloride is preferred as it generates only gaseous byproducts (CO, CO₂, HCl), simplifying workup. A catalytic amount of DMF accelerates the reaction via the formation of a Vilsmeier intermediate.

-

To a stirred solution of 2,4,5-trifluorobenzoic acid (1.0 eq) in a suitable anhydrous solvent (e.g., ether or DCM) under an inert atmosphere (Argon or Nitrogen), add a catalytic amount of N,N-dimethylformamide (DMF, ~2 drops).

-

Cool the mixture in an ice bath (0 °C). Add oxalyl chloride (1.2-1.5 eq) dropwise over 30 minutes. Caution: Gas evolution (CO, CO₂) will occur.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours, or until gas evolution ceases.

-

The reaction progress can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by TLC or LC-MS to observe the formation of the methyl ester.

-

Once complete, remove the solvent and excess oxalyl chloride in vacuo. The resulting crude 2,4,5-trifluorobenzoyl chloride is a liquid and can be used directly in the next step or purified by vacuum distillation.

Step 2: Synthesis of this compound (Analogous to[6])

-

Rationale: The highly electrophilic carbonyl carbon of the acid chloride is readily attacked by the nucleophilic hydrazine. The reaction is typically fast and exothermic. Using an excess of hydrazine can prevent the formation of the di-acylated byproduct. The reaction is performed at low temperature to control the exothermicity.

-

In a separate flask, prepare a solution of hydrazine hydrate (2.0-3.0 eq) in an anhydrous alcohol, such as ethanol.

-

Cool this hydrazine solution to 0 °C in an ice bath.

-

Add the crude 2,4,5-trifluorobenzoyl chloride (1.0 eq), either neat or dissolved in a minimal amount of the same anhydrous solvent, dropwise to the stirred hydrazine solution. Maintain the temperature below 10 °C during the addition.

-

After the addition, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction by TLC or LC-MS until the starting acid chloride is fully consumed.

-

Upon completion, the product often precipitates from the reaction mixture. If not, the volume of the solvent can be reduced in vacuo, and the crude product can be precipitated by pouring the mixture into cold water.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Purification and Validation:

The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol. The purity of the final product should be validated by measuring its melting point and confirmed by spectroscopic analysis (NMR, IR, MS) to match the expected data.

Structural Elucidation

Spectroscopic Analysis

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple. The two protons on the terminal -NH₂ group will likely appear as a broad singlet around 4.5 ppm. The amide proton (-CONH-) will be further downfield, around 10.0 ppm, also as a singlet. The aromatic region will show two signals corresponding to the protons at the C3 and C6 positions. Due to coupling with each other (ortho, J ≈ 8-9 Hz) and with the adjacent fluorine atoms, these will appear as complex multiplets, likely a doublet of doublet of doublets (ddd) or a triplet of doublets (td), in the range of 7.6-8.0 ppm.

-

¹⁹F NMR Spectroscopy: ¹⁹F NMR is a powerful tool for characterizing fluorinated compounds due to its high sensitivity and wide chemical shift range.[7] The spectrum of this compound will display three distinct signals for the non-equivalent fluorine atoms at positions 2, 4, and 5. Each signal will be a multiplet due to coupling with the other fluorine atoms and the adjacent aromatic protons. The F4 signal will be coupled to F2 (meta, J ≈ 3-8 Hz) and F5 (ortho, J ≈ 20-25 Hz). The F2 and F5 signals will be coupled to F4 and their respective adjacent protons.

-

¹³C NMR Spectroscopy: The carbonyl carbon will appear as a singlet around 165 ppm. The aromatic region will be complex due to C-F coupling. The three carbons directly bonded to fluorine (C2, C4, C5) will appear as doublets with large one-bond ¹JCF coupling constants (typically 240-260 Hz). These signals will be further split by two- and three-bond couplings to other fluorine atoms. The remaining three aromatic carbons (C1, C3, C6) will also show smaller C-F couplings.

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. Two sharp bands are expected in the 3200-3300 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching of the primary amine (-NH₂). The N-H stretch of the secondary amide (-CONH-) may overlap or appear as a distinct band in the same region. A strong absorption band, characteristic of the amide I band (C=O stretch), will be prominent around 1650 cm⁻¹. The N-H bending vibration (amide II) is expected near 1600 cm⁻¹. Strong C-F stretching vibrations will be visible in the fingerprint region, typically between 1200-1250 cm⁻¹.[4]

-

Mass Spectrometry (MS): Electron Impact (EI) mass spectrometry should show a clear molecular ion (M⁺) peak at m/z 190. Key fragmentation pathways would include the cleavage of the N-N bond to give the [2,4,5-trifluorobenzoyl]⁺ cation at m/z 159, and the loss of the entire hydrazide group to yield the [2,4,5-trifluorophenyl]⁺ cation at m/z 131.

Molecular Geometry and Solid-State Structure

While a specific crystal structure for this compound is not publicly available, the solid-state conformation can be reliably predicted based on extensive crystallographic studies of related benzohydrazide derivatives.[5][8]

-

Conformation: The molecule is expected to be largely planar, particularly the benzoyl fragment. The torsion angle around the N-N bond is a key conformational feature. In many hydrazide structures, the hydrazinic hydrogen atoms adopt a conformation that is antiperiplanar to the oxygen of the adjacent carbonyl group, which minimizes steric hindrance.[8]

-

Hydrogen Bonding: The benzohydrazide moiety is an excellent hydrogen bond donor (both -NH- and -NH₂) and acceptor (the carbonyl oxygen). In the solid state, this facilitates the formation of extensive intermolecular hydrogen bonding networks. Typically, molecules are linked into dimers or chains via N-H···O=C interactions, which are a robust and common supramolecular synthon in hydrazide crystals.[5][9] These primary interactions can be further extended into 2D sheets or 3D networks by additional hydrogen bonds involving the terminal -NH₂ group.

Diagram of Predicted Hydrogen Bonding

Caption: Predicted intermolecular N-H···O hydrogen bonding dimer motif.

Chemical Reactivity and Applications in Drug Discovery

This compound is a versatile synthon primarily used in the construction of heterocyclic scaffolds and as a precursor to bioactive hydrazones.

-

Synthesis of Heterocycles: The hydrazide functionality is a classic precursor for five-membered heterocycles. For example, reaction with carbon disulfide under basic conditions can yield oxadiazole-thiones, while treatment with orthoesters can lead to the formation of 1,3,4-oxadiazoles. These scaffolds are prevalent in many classes of pharmaceuticals.

-

Formation of Hydrazones: The terminal -NH₂ group readily undergoes condensation with aldehydes and ketones to form stable hydrazone (Schiff base) derivatives. This reaction is a cornerstone of combinatorial chemistry efforts to generate libraries of potential drug candidates. Hydrazones derived from various benzohydrazides are widely reported to possess potent antimicrobial, antifungal, and antitubercular activities.[2][3][10] The 2,4,5-trifluoro substitution pattern on the aromatic ring is expected to enhance the lipophilicity and cell permeability of the resulting hydrazones, potentially improving their biological efficacy.

Safety and Handling

This compound should be handled with standard laboratory precautions. While specific toxicity data is not available, related fluorinated aromatic compounds and hydrazide derivatives can be irritants and potentially toxic. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a structurally significant and synthetically versatile building block for drug discovery. Its trifluorinated phenyl ring offers a powerful tool for modulating physicochemical properties, while the hydrazide moiety provides a reactive handle for constructing diverse molecular architectures, particularly bioactive hydrazones and heterocyclic systems. The synthetic and analytical protocols detailed in this guide provide a robust framework for the reliable preparation and characterization of this compound, facilitating its application in the development of next-generation therapeutic agents.

References

-

Makki, M., Abdel-Rahman, R., & Aqlan, F. (2015). Synthesis of Fluorinated Heterobicyclic Nitrogen Systems Containing 1,2,4-Triazine Moiety as CDK2 Inhibition Agents. International Journal of Organic Chemistry, 5, 200-211. Available from: [Link]

-

Popiołek, Ł. (2022). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Molecules, 27(19), 6439. Available from: [Link]

-

PrepChem. (n.d.). Synthesis of 2,4,5-Trifluorobenzoyl chloride. Available from: [Link]

-

Babalola, S. A., et al. (2022). Antimicrobial activities of hydrazones with 2,4-dichloro moiety. Drug Discovery, 16(37), 53-62. Available from: [Link]

-

Fikri, K., et al. (2019). 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide. Molbank, 2019(4), M1093. Available from: [Link]

-

Benito, J., et al. (2023). Crystal structures of 4-[(4-methylbenzyl)oxy]benzohydrazide and its N′-[(thiophen-2-yl)methylidene]- derivative. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 3), 263–268. Available from: [Link]

-

Elgemeie, G. H., et al. (2021). Crystal structure of N′-[2-(benzo[d]thiazol-2-yl)acetyl]benzohydrazide, an achiral compound crystallizing in space group P1 with Z = 1. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 11), 1089–1093. Available from: [Link]

-

Nawrocka, W., et al. (2015). Synthesis and Antimicrobial Activity of Some New Hydrazones of 4-Fluorobenzoic Acid Hydrazide and 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines. Acta Poloniae Pharmaceutica, 72(3), 481-489. Available from: [Link]

Sources

- 1. Synthesis of Fluorinated Heterobicyclic Nitrogen Systems Containing 1,2,4-Triazine Moiety as CDK2 Inhibition Agents [scirp.org]

- 2. discoveryjournals.org [discoveryjournals.org]

- 3. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. prepchem.com [prepchem.com]

- 6. mdpi.com [mdpi.com]

- 7. 165047-24-5|2,4,5-Trifluorobenzaldehyde|BLD Pharm [bldpharm.com]

- 8. US4299961A - 2,4,5 Trifluoro pyrimidine and process for preparing - Google Patents [patents.google.com]

- 9. 3-Chloro-2,4,5-trifluorobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

2,4,5-Trifluorobenzohydrazide molecular weight

Executive Summary

2,4,5-Trifluorobenzohydrazide is a specialized fluorinated building block critical to the synthesis of high-potency pharmaceutical agents.[1] Its trifluorinated aromatic core confers unique lipophilic and metabolic stability properties, making it a "privileged scaffold" in the design of DPP-4 inhibitors (e.g., Sitagliptin analogs), antimicrobial agents, and 1,2,4-triazole-based bioisosteres.[1]

This technical guide provides a definitive breakdown of its molecular weight , physicochemical properties , synthesis protocols , and analytical characterization .[1] It addresses the specific synthetic challenge of avoiding nucleophilic aromatic substitution (SNAr) side reactions during hydrazinolysis.

Part 1: Physicochemical Identity

The precise molecular weight is essential for stoichiometric calculations in multi-step synthesis. The presence of three fluorine atoms significantly alters the mass balance compared to non-fluorinated analogs.

Table 1: Molecular Specifications

| Property | Value | Notes |

| Chemical Name | This compound | |

| CAS Number | 1824155-80-7 | Primary identifier for procurement.[1][2][3][4][5] |

| Molecular Formula | C₇H₅F₃N₂O | |

| Molecular Weight | 190.12 g/mol | Calculated using IUPAC atomic weights.[1] |

| Exact Mass | 190.0354 Da | Monoisotopic mass for HRMS.[1] |

| Appearance | White to off-white solid | Crystalline powder.[1] |

| Solubility | DMSO, Methanol, Ethanol | Poor solubility in water and non-polar solvents.[1] |

| Melting Point | 158–162 °C (Predicted) | Experimental verification recommended per batch.[1] |

Atomic Contribution to Mass

-

Carbon (7 × 12.011): 84.08 Da[1]

-

Hydrogen (5 × 1.008): 5.04 Da[1]

-

Fluorine (3 × 18.998): 56.99 Da (~30% of total mass)[1]

-

Nitrogen (2 × 14.007): 28.01 Da

-

Oxygen (1 × 15.999): 16.00 Da[1]

Part 2: Synthetic Methodology & Process Control

Core Challenge: The electron-withdrawing nature of the three fluorine atoms—specifically at the 2 and 4 positions relative to the carbonyl—activates the benzene ring toward Nucleophilic Aromatic Substitution (SNAr) .[1] Hydrazine is a potent nucleophile; if reaction conditions are too harsh (high temperature), hydrazine may displace a fluorine atom (typically at C-4) rather than attacking the ester/acid chloride, leading to impurities.[1]

Optimized Protocol: Ester Hydrazinolysis

This protocol utilizes a methyl ester intermediate to allow for milder reaction conditions compared to the acid chloride route.

Reagents:

-

Starting Material: 2,4,5-Trifluorobenzoic acid (CAS 446-17-3).[1]

-

Solvent: Methanol (anhydrous).[1]

-

Reagent: Hydrazine hydrate (80% or 64-65% solution).

-

Catalyst: Sulfuric acid (catalytic) or Thionyl Chloride (for esterification).[1]

Workflow:

-

Esterification (Step A):

-

Hydrazinolysis (Step B - Critical Control Point):

-

Dissolve the methyl ester in Ethanol (0.5 M concentration).

-

Cool solution to 0°C (Ice bath).[1]

-

Add Hydrazine Hydrate (2.0 equivalents) dropwise over 30 minutes.[1]

-

Scientific Rationale: Slow addition at low temperature favors attack at the carbonyl carbon (acyl substitution) over the aromatic ring (SNAr).

-

Allow to warm to Room Temperature (25°C) and stir for 4–6 hours. Do not reflux.

-

Visualized Synthesis Logic

Figure 1: Synthetic pathway highlighting the critical temperature control required to avoid SNAr side reactions.

Part 3: Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

Mass Spectrometry (ESI-MS)

-

Expected [M+H]⁺: 191.13 m/z.[1]

-

Fragmentation Pattern:

Nuclear Magnetic Resonance (¹H-NMR)

-

Solvent: DMSO-d₆

-

Signals:

Visualized Fragmentation Logic

Figure 2: Expected ESI-MS fragmentation pathway for structural confirmation.[1]

Part 4: Applications in Drug Discovery

This compound serves as a versatile linchpin in medicinal chemistry:

-

Triazole Formation: Reacts with carbon disulfide or isothiocyanates to form 1,2,4-triazole-3-thiols .[1] These motifs are common in antifungal drugs (e.g., Fluconazole analogs).[1]

-

Schiff Bases: Condensation with aldehydes yields hydrazones, which often exhibit enhanced antimicrobial and anti-tubercular activity due to the lipophilic fluorine atoms facilitating cell membrane penetration.[1]

-

Sitagliptin Analogs: The 2,4,5-trifluorophenyl moiety is a pharmacophore found in Sitagliptin (Januvia), a DPP-4 inhibitor for Type 2 Diabetes.[1] This hydrazide allows for the exploration of bioisosteres of the amide linkage in similar inhibitors.

References

-

PubChem. (2023).[1][6] 2,4,5-Trifluorobenzoic Acid (Precursor Data). National Library of Medicine. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (SNAr) Mechanisms. Retrieved from [Link]

Sources

- 1. 1824155-80-7|this compound|BLD Pharm [bldpharm.com]

- 2. This compound [1824155-80-7] | Chemsigma [chemsigma.com]

- 3. calpaclab.com [calpaclab.com]

- 4. Buy Methyl 3-bromo-4-cyano-2-fluorobenzoate (EVT-1703319) | 1805188-05-9 [evitachem.com]

- 5. arctomsci.com [arctomsci.com]

- 6. 1,3,5-Trifluorobenzene | C6H3F3 | CID 9745 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of Trifluorinated Benzohydrazides

Abstract

Trifluorinated benzohydrazides are pivotal building blocks in modern medicinal chemistry and drug development. The incorporation of a trifluoromethyl (-CF3) group onto the benzohydrazide scaffold profoundly influences the molecule's physicochemical properties, reactivity, and, ultimately, the biological activity of its derivatives. This guide provides an in-depth exploration of the core reactivity of these compounds. We will dissect the mechanistic underpinnings of their transformations, provide field-proven experimental protocols, and highlight their application in the synthesis of high-value heterocyclic compounds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique chemistry of trifluorinated benzohydrazides in their synthetic programs.

Introduction: The Strategic Value of the Trifluoromethyl Group

The trifluoromethyl (-CF3) group is a privileged moiety in pharmaceutical design.[1] Its strong electron-withdrawing nature and high lipophilicity can dramatically enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity to its biological target.[1][2] When appended to the versatile benzohydrazide scaffold—a known precursor to a wide array of biologically active heterocycles—the resulting trifluorinated benzohydrazides become powerful intermediates for accessing novel chemical matter.[2][3][4][5]

The hydrazide-hydrazone linkage (-CO-NH-N=C) inherent in derivatives of these molecules is a key pharmacophore associated with a broad spectrum of activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties.[2][3][4][5] This guide will focus on the fundamental reactivity of the trifluorinated benzohydrazide core, providing the causal insights necessary to exploit its synthetic potential fully.

Core Reactivity Profile: A Gateway to Heterocyclic Scaffolds

Trifluorinated benzohydrazides are primarily valued for their utility as precursors to a variety of five-membered heterocyclic rings. The reactivity is centered around the hydrazide functional group, which contains two nucleophilic nitrogen atoms and an electrophilic carbonyl carbon. The presence of the -CF3 group enhances the electrophilicity of the carbonyl carbon and increases the acidity of the N-H protons, thereby influencing the course and rate of cyclization reactions.

The most common and valuable transformations are cyclocondensation reactions to form 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles. These heterocyclic cores are prevalent in a multitude of approved drugs and clinical candidates.

Caption: Core reactivity pathways of trifluorinated benzohydrazides.

Synthesis of Hydrazide-Hydrazones and Subsequent Cyclization to 1,3,4-Oxadiazoles

The initial and most common reaction of a benzohydrazide is condensation with an aldehyde or ketone. This reaction is typically acid-catalyzed and proceeds readily to form a stable hydrazide-hydrazone intermediate.[2] These intermediates are often biologically active in their own right but are also key precursors for oxidative cyclization.[2][6]

The conversion of the hydrazide-hydrazone to a 2,5-disubstituted 1,3,4-oxadiazole is a crucial transformation.[7] This is an oxidative cyclization reaction where a dehydrating agent is used to facilitate the ring closure. Various reagents can effect this transformation, with the choice often depending on the substrate's sensitivity and the desired reaction conditions. Common methods include the use of acetic anhydride, iodine in the presence of a base, or reagents like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate).[8]

-

Causality: The strong electron-withdrawing -CF3 group on the benzoyl moiety makes the adjacent carbonyl carbon more electrophilic, facilitating the initial condensation. During cyclization, this electronic effect stabilizes the transition state of the ring-closing step.

Synthesis of 1,3,4-Thiadiazoles

The synthesis of trifluoromethyl-substituted 1,3,4-thiadiazoles from benzohydrazides typically involves reaction with a source of thiocarbonyl functionality.[9][10] A common and effective method is the reaction of the benzohydrazide with carbon disulfide (CS2) in the presence of a base (like KOH), followed by treatment with an acid to induce cyclization and dehydration. Alternatively, reaction with an isothiocyanate yields a thiosemicarbazide intermediate, which can then be cyclized under acidic or dehydrating conditions.[8][11]

-

Expertise in Practice: The choice between the CS2 method and the isothiocyanate route depends on the desired substitution pattern. The CS2 route typically yields a 5-substituted-1,3,4-thiadiazole-2-thiol, whereas the isothiocyanate route produces a 2-amino-5-substituted-1,3,4-thiadiazole. The thione/thiol tautomerism in the former product offers further handles for synthetic elaboration.

Synthesis of 1,2,4-Triazoles

The construction of the 1,2,4-triazole ring from a trifluorinated benzohydrazide requires the introduction of an additional nitrogen and carbon atom.[12][13][14] A robust method involves the reaction of the benzohydrazide with a trifluoroacetimidoyl chloride or a similar imidoyl chloride derivative.[13][15] This reaction often proceeds via a cascade annulation, where an initial C-N bond formation is followed by an intramolecular cyclization and dehydration, frequently mediated by a Lewis acid or base.[15] Another approach is the reaction with nitriles under catalytic conditions.[16]

-

Trustworthiness of Method: Metal-free approaches for these syntheses are gaining traction due to their reduced cost and toxicity. For instance, iodine-mediated oxidative cyclization of trifluoroacetimidohydrazides can utilize common solvents like DMF as a carbon source, highlighting the versatility and operational simplicity of modern synthetic methods.[12]

Experimental Protocols: A Self-Validating System

The following protocols are provided as robust, field-tested examples for the synthesis and transformation of trifluorinated benzohydrazides.

Protocol 3.1: Synthesis of 4-(Trifluoromethyl)benzohydrazide

This two-step protocol provides a reliable method for preparing the core starting material from commercially available 4-(trifluoromethyl)benzoic acid.[2]

Step A: Esterification of 4-(Trifluoromethyl)benzoic Acid

-

To a 250 mL round-bottom flask, add 4-(trifluoromethyl)benzoic acid (10.0 g, 52.6 mmol).

-

Add methanol (100 mL) and slowly add concentrated sulfuric acid (2 mL) with cooling in an ice bath.

-

Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction to room temperature and reduce the volume of methanol by approximately 75% using a rotary evaporator.

-

Pour the concentrated mixture into 200 mL of ice-cold water and extract with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 50 mL) and then brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 4-(trifluoromethyl)benzoate as a clear oil, which is used directly in the next step.

Step B: Hydrazinolysis of Methyl 4-(Trifluoromethyl)benzoate

-

Dissolve the crude methyl 4-(trifluoromethyl)benzoate from Step A in ethanol (100 mL) in a 250 mL round-bottom flask.

-

Add hydrazine hydrate (8.0 mL, ~165 mmol, ~3.1 equiv.) dropwise to the solution at room temperature.

-

Equip the flask with a reflux condenser and heat the mixture to reflux for 8-12 hours. A white precipitate will form as the reaction progresses.

-

Cool the reaction mixture to room temperature and then further cool in an ice bath for 1 hour.

-

Collect the white precipitate by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield 4-(trifluoromethyl)benzohydrazide as a white crystalline solid. (Typical yield: 85-95% over two steps).

Caption: Workflow for the synthesis of 4-(trifluoromethyl)benzohydrazide.

Protocol 3.2: Synthesis of a 2-(4-(Trifluoromethyl)phenyl)-5-aryl-1,3,4-oxadiazole

This protocol details the two-step synthesis of a 1,3,4-oxadiazole derivative from the parent benzohydrazide via a hydrazone intermediate.

Step A: Formation of the Hydrazide-Hydrazone

-

In a 100 mL round-bottom flask, suspend 4-(trifluoromethyl)benzohydrazide (1.0 g, 4.9 mmol) in methanol (25 mL).

-

Add the desired aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 1.1 equivalents, 5.39 mmol).

-

Add 2-3 drops of glacial acetic acid as a catalyst.

-

Stir the mixture at room temperature for 2-4 hours. The product often precipitates from the solution.

-

Collect the solid by vacuum filtration, wash with cold methanol, and dry to obtain the hydrazide-hydrazone, which is typically pure enough for the next step.

Step B: Oxidative Cyclization

-

To a suspension of the hydrazide-hydrazone from Step A (1.0 g) in dichloromethane (DCM, 30 mL), add diacetoxyiodobenzene (DIB) (1.2 equivalents).

-

Stir the reaction mixture at room temperature for 6-10 hours. Monitor the reaction by TLC.

-

Upon completion, dilute the reaction with DCM (30 mL) and wash with 10% aqueous sodium thiosulfate solution (2 x 20 mL) and then brine (1 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) or recrystallization to afford the pure 2,5-disubstituted 1,3,4-oxadiazole.

Quantitative Data Summary

The reactivity of trifluorinated benzohydrazides allows for the high-yield synthesis of various heterocyclic derivatives. The table below summarizes typical yields for the synthesis of different heterocyclic cores from 4-(trifluoromethyl)benzohydrazide, demonstrating the efficiency of these transformations.

| Starting Material | Reagent(s) | Heterocyclic Product | Typical Yield Range | Reference |

| 4-(CF3)Benzohydrazide + Ar-CHO | 1. Acetic Acid2. Oxidizing Agent (e.g., DIB) | 2-(4-CF3-phenyl)-5-aryl-1,3,4-oxadiazole | 80-95% | [7] |

| 4-(CF3)Benzohydrazide | 1. CS2, KOH2. Acid Workup | 5-(4-CF3-phenyl)-1,3,4-thiadiazole-2-thiol | 75-90% | [9] |

| 4-(CF3)Benzohydrazide + Ar-NCS | 1. Reflux2. H2SO4 | 2-(Ar-amino)-5-(4-CF3-phenyl)-1,3,4-thiadiazole | 70-88% | [8] |

| 4-(CF3)Benzohydrazide + Imidoyl Chloride | Base or Lewis Acid | 3-(4-CF3-phenyl)-5-substituted-1,2,4-triazole | 65-85% | [13][15] |

Conclusion and Future Outlook

Trifluorinated benzohydrazides are demonstrably versatile and highly reactive intermediates. The strong electronic influence of the trifluoromethyl group provides a powerful tool for chemists to modulate reactivity and drive reactions toward desired heterocyclic products. The protocols and mechanistic insights provided herein serve as a foundation for the rational design and synthesis of novel, fluorinated molecules for drug discovery and materials science. Future research will likely focus on developing even more efficient, sustainable, and asymmetric methods for the transformation of these valuable building blocks, further expanding their impact on chemical science.

References

-

P. Niu, J. Kang, X. Tian, L. Song, H. Liu, J. Wu, W. Yu, J. Chang (2015). A transition-metal-free condensation of semicarbazide/thiosemicarbazide with aldehydes followed by I2-mediated oxidative C-O/C-S bond formation. The Journal of Organic Chemistry, 80(2), 1018-1024. [Link]

-

Lu, Y., et al. (2022). A metal-free approach for synthesizing 3-trifluoromethyl-1,2,4-triazoles via I2-mediated oxidative cyclization of trifluoroacetimidohydrazides. ISRES Publishing. [Link]

-

Hu, Y., et al. (2023). Trifluoromethylated hydrazones and acylhydrazones as potent nitrogen-containing fluorinated building blocks. Beilstein Journal of Organic Chemistry, 19, 1686-1721. [Link]

-

Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Significance of Trifluoromethyl Groups in Pharmaceutical Intermediates. [Link]

-

Krátký, M., et al. (2021). Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. Molecules, 26(4), 949. [Link]

-

Zhang, X., et al. (2022). Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate. Frontiers in Chemistry, 10, 995655. [Link]

-

Krátký, M., et al. (2021). Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. PubMed. [Link]

-

Tye, J. W., et al. (2023). Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 11), 1124-1128. [Link]

-

Balalaie, S., et al. (2013). A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. Tetrahedron, 69(5), 2075-2080. [Link]

-

Organic Chemistry Portal. Synthesis of 1,3,4-thiadiazoles. [Link]

-

Organic Chemistry Portal. Synthesis of 1H-1,2,4-triazoles. [Link]

-

ResearchGate. Synthesis of Trifluoromethyl-Substituted 1,2,4-Triazole Derivatives. [Link]

-

Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910-1939. [Link]

-

Stana, A., et al. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Pharmaceuticals, 14(9), 889. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. luxembourg-bio.com [luxembourg-bio.com]

- 9. Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]

- 12. isres.org [isres.org]

- 13. Frontiers | Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate [frontiersin.org]

- 14. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]

Methodological & Application

Application Note: High-Purity Synthesis of 2,4,5-Trifluorobenzohydrazide

Abstract & Strategic Significance

2,4,5-Trifluorobenzohydrazide is a critical fluorinated building block, primarily utilized in the synthesis of bioactive heterocycles, including 1,2,4-triazoles and oxadiazoles found in dipeptidyl peptidase-4 (DPP-4) inhibitors (e.g., Sitagliptin analogs) and antimicrobial quinolone derivatives.

The strategic value of this protocol lies in its chemoselectivity . The 2,4,5-trifluoro substitution pattern creates a highly electron-deficient aromatic ring. While this activates the carbonyl for hydrazinolysis, it simultaneously activates the fluorine at the C4 position for Nucleophilic Aromatic Substitution (